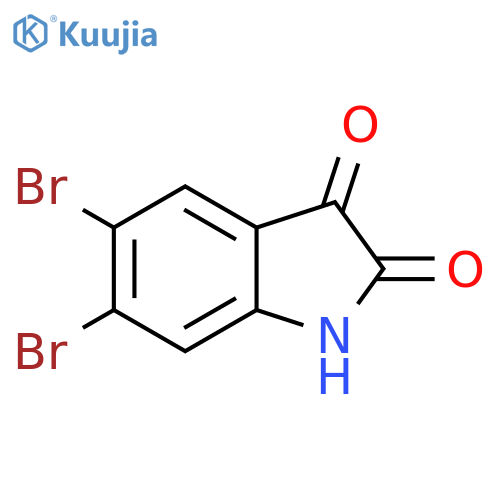Cas no 17826-05-0 (5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione)

17826-05-0 structure
商品名:5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione
CAS番号:17826-05-0
MF:C8H3Br2NO2
メガワット:304.922920465469
MDL:MFCD18449592
CID:1038760
PubChem ID:12391889
5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質
名前と識別子
-
- 5,6-Dibromoindoline-2,3-dione
- 5,6-Dibromoisatin
- 5,6-Dibromo-1H-indole-2,3-dione
- AK100248
- 1H-Indole-2,3-dione, 5,6-dibromo-
- 9351AA
- FCH1375615
- AX8241215
- ST24023677
- 5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione
- AS-10666
- AMY14010
- AKOS016002470
- 17826-05-0
- DTXSID40496029
- SCHEMBL4737998
- SY105804
- SB66272
- MFCD18449592
- EN300-117182
- CS-0100534
- A881411
- DB-168100
- CHEMBL388580
-
- MDL: MFCD18449592
- インチ: 1S/C8H3Br2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
- InChIKey: BHIYOAMJNNOSLP-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C([H])=C2C(=C1[H])C(C(N2[H])=O)=O)Br
計算された属性
- せいみつぶんしりょう: 304.85100g/mol
- どういたいしつりょう: 302.85305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 46.2
5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P280-P305+P351+P338-P310
- ちょぞうじょうけん:Sealed in dry,Room Temperature
5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM133624-10g |
5,6-dibromoindoline-2,3-dione |
17826-05-0 | 95% | 10g |
$*** | 2023-03-30 | |
| Enamine | EN300-117182-0.05g |
5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione |
17826-05-0 | 95% | 0.05g |
$59.0 | 2023-06-08 | |
| Enamine | EN300-117182-0.25g |
5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione |
17826-05-0 | 95% | 0.25g |
$124.0 | 2023-06-08 | |
| eNovation Chemicals LLC | D916956-5g |
5,6-Dibromoisatin |
17826-05-0 | 95% | 5g |
$1375 | 2024-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D97430-100mg |
5,6-Dibromoindoline-2,3-dione |
17826-05-0 | 95% | 100mg |
¥84.0 | 2023-09-08 | |
| abcr | AB440412-1 g |
5,6-Dibromoindoline-2,3-dione; . |
17826-05-0 | 1g |
€628.80 | 2023-07-18 | ||
| Ambeed | A252185-1g |
5,6-Dibromoindoline-2,3-dione |
17826-05-0 | 95% | 1g |
$196.0 | 2025-02-24 | |
| Chemenu | CM133624-1g |
5,6-dibromoindoline-2,3-dione |
17826-05-0 | 95% | 1g |
$327 | 2021-08-05 | |
| Fluorochem | 220703-5g |
5,6-Dibromoindoline-2,3-dione |
17826-05-0 | 95% | 5g |
£496.00 | 2022-03-01 | |
| Fluorochem | 220703-1g |
5,6-Dibromoindoline-2,3-dione |
17826-05-0 | 95% | 1g |
£156.00 | 2022-03-01 |
5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione 関連文献
-
Raghunath R. Dasari,Amir Dindar,Chi Kin Lo,Cheng-Yin Wang,Cassandre Quinton,Sanjeev Singh,Stephen Barlow,Canek Fuentes-Hernandez,John R. Reynolds,Bernard Kippelen,Seth R. Marder Phys. Chem. Chem. Phys. 2014 16 19345
-
Varun,Sonam,Rita Kakkar Med. Chem. Commun. 2019 10 351
17826-05-0 (5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione) 関連製品
- 306325-13-3(6-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:17826-05-0)5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione

清らかである:99%/99%
はかる:1g/5g
価格 ($):389.0/572.0